2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid
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Overview
Description
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid is an organic compound with the molecular formula C17H24O4. It is known for its unique structure, which includes a benzoic acid core with a tert-butyl and methylbutoxycarbonyl substituent. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid typically involves the esterification of benzoic acid with tert-butyl 3-methylbutyl carbonate. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactor systems ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions involving benzoic acid and tert-butyl 3-methylbutyl carbonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in esterification reactions.
4-Dimethylaminopyridine (DMAP): Acts as a catalyst in esterification reactions.
Acids and Bases: Used in hydrolysis reactions to break down the ester group.
Major Products Formed
Carboxylic Acid: Formed through the hydrolysis of the ester group.
Alcohol: Formed alongside the carboxylic acid during hydrolysis.
Scientific Research Applications
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid involves its reactivity as an ester. The compound can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methylbutoxy)carbonyl]benzoic acid: Similar structure but lacks the tert-butyl group.
1,2-Benzenedicarboxylic acid, mono [1-(1,1-dimethylethyl)-3-methylbutyl] ester: Another ester derivative of benzoic acid with a similar substituent pattern.
Uniqueness
2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid is unique due to the presence of both tert-butyl and methylbutoxycarbonyl groups, which confer specific reactivity and properties. This makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,2,5-trimethylhexan-3-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-11(2)10-14(17(3,4)5)21-16(20)13-9-7-6-8-12(13)15(18)19/h6-9,11,14H,10H2,1-5H3,(H,18,19) |
InChI Key |
FMNVVYQPCKUNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)(C)C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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